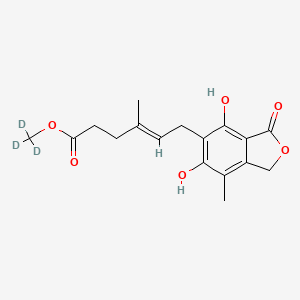

O-Desmethyl Mycophenolic Acid Methyl Ester-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a stable isotope-labeled compound. It is a derivative of Mycophenolic Acid, an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune diseases such as Crohn’s disease. The compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 typically involves the deuteration of O-Desmethyl Mycophenolic Acid Methyl EsterThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

化学反応の分析

Types of Reactions

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .

科学的研究の応用

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.

Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

作用機序

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also activates the Akt-mTOR-S6K pathway, which plays a role in cellular growth and metabolism .

類似化合物との比較

Similar Compounds

Mycophenolic Acid: The parent compound, used as an immunosuppressant.

Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.

Mycophenolic Acid Methyl Ester: A derivative used in various research applications.

Uniqueness

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and pharmacokinetic analyses. This makes it a valuable tool in research settings where accurate quantification and tracing of metabolic pathways are essential.

生物活性

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (CAS Number: 1331670-20-2) is a deuterated derivative of mycophenolic acid, which serves as an intermediate in the synthesis of mycophenolic acid. This compound is structurally related to mycophenolate mofetil (MMF), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The biological activity of this compound encompasses various pharmacological properties, including immunosuppression, anti-inflammatory effects, and potential applications in targeted therapies.

| Property | Value |

|---|---|

| Molecular Formula | C17H20O6 |

| Molecular Weight | 320.3371 g/mol |

| CAS Number | 1331670-20-2 |

| LogP | 2.51860 |

| PSA | 93.06000 |

Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides, which are essential for lymphocyte proliferation. Studies have shown that mycophenolic acid and its derivatives can effectively reduce T and B cell activation, making them valuable in preventing acute rejection in organ transplantation .

Anti-inflammatory Properties

In addition to its immunosuppressive effects, this compound has demonstrated anti-inflammatory properties. Research indicates that mycophenolic acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines . This mechanism is particularly beneficial in treating autoimmune conditions where inflammation plays a critical role.

Antibacterial and Antitumor Activity

Emerging evidence suggests that mycophenolic acid derivatives may possess antibacterial, antifungal, and antitumor activities. For instance, studies have reported that mycophenolic acid can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to target multiple pathways makes it a candidate for further exploration in cancer therapy.

Clinical Applications in Organ Transplantation

A pivotal study evaluated the efficacy of MMF (the prodrug form of mycophenolic acid) in kidney transplant recipients. The results indicated that patients receiving MMF experienced lower rates of acute rejection compared to those treated with traditional calcineurin inhibitors. Furthermore, MMF was associated with a favorable side effect profile, particularly regarding nephrotoxicity .

Topical Formulations for Targeted Delivery

Recent advancements have focused on developing topical formulations of mycophenolic acid to enhance local immunosuppression while minimizing systemic exposure. A study investigated the permeation characteristics of a topical mycophenolic acid formulation, demonstrating effective drug release and skin penetration capabilities . Such formulations could revolutionize treatment strategies for conditions requiring localized immunosuppression.

Research Findings

- Mechanism of Action : this compound inhibits IMPDH, leading to reduced lymphocyte proliferation.

- Therapeutic Efficacy : Clinical trials highlight its effectiveness in preventing organ rejection and managing autoimmune diseases.

- Safety Profile : Compared to other immunosuppressants, it exhibits a lower incidence of nephrotoxicity and gastrointestinal side effects .

特性

IUPAC Name |

trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-HZIIEIAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。